Ttmapp

Vue d'ensemble

Description

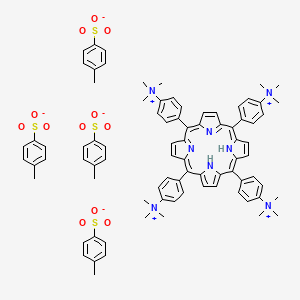

5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin, commonly referred to as TTMAPP, is a water-soluble porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play a crucial role in biological processes such as oxygen transport and photosynthesis. This compound is particularly notable for its applications in scientific research, especially in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

TTMAPP can be synthesized through a series of chemical reactions involving the condensation of pyrrole with aldehydes, followed by the introduction of trimethylammonium groups. The synthesis typically involves the following steps:

Condensation Reaction: Pyrrole is condensed with 4-formylbenzenesulfonate in the presence of an acid catalyst to form a porphyrin intermediate.

Quaternization: The intermediate is then treated with methyl iodide to introduce the trimethylammonium groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

TTMAPP undergoes various chemical reactions, including:

Protonation: this compound can be protonated in acidic conditions, leading to changes in its optical properties.

Aggregation: In certain solvents, this compound can aggregate, forming dimers or higher-order structures.

Complexation: this compound can form complexes with metal ions, which can alter its electronic and photophysical properties.

Common Reagents and Conditions

Protonation: Typically carried out in acidic solutions, such as hydrochloric acid.

Aggregation: Observed in mixed solvents like water-methanol mixtures.

Complexation: Metal ions such as zinc and copper are commonly used to form complexes with this compound.

Major Products Formed

Protonated this compound: Formed in acidic conditions.

Aggregated this compound: Formed in mixed solvents.

Metal Complexes: Formed with metal ions like zinc and copper.

Applications De Recherche Scientifique

Electrochemical Applications

TTMAPP has been extensively studied for its interactions with electrodes, particularly in the context of electrochemical sensors and energy storage devices .

- Electrode Interactions : A recent study investigated the behavior of this compound adsorbed on a gold electrode (Au(100)). The research highlighted the formation of multiple long-range ordered phases of this compound, influenced by the electrode potential. This interaction is pivotal for developing sensors that utilize this compound's electroactive properties .

- Energy Storage : this compound's redox properties make it suitable for applications in supercapacitors and batteries. Its ability to undergo reversible oxidation and reduction enhances charge storage capabilities, making it a candidate for advanced energy storage systems.

Sensing Technologies

This compound's optical properties are exploited in various sensing applications, particularly in detecting environmental pollutants and biological markers.

- Fluorescent Sensing : this compound exhibits strong fluorescence, which can be harnessed for detecting ions and small molecules. For instance, studies have shown that this compound can be functionalized with materials like Ti3C2TX MXenes, enhancing its sensitivity to environmental contaminants . The fluorescence intensity can indicate the presence of specific analytes, making it valuable for real-time monitoring.

- Optical Sensors : this compound has been integrated into optical sensing platforms for detecting harmful compounds. It serves as a chromogenic or fluorogenic indicator, allowing for the detection of amines, alcohols, and aldehydes through changes in its optical properties .

Material Science Applications

In material science, this compound is utilized for functionalizing surfaces and creating hybrid materials with enhanced properties.

- Hybrid Materials : The combination of this compound with two-dimensional materials like MXenes has led to the development of hybrids that exhibit improved physicochemical properties. These materials show potential in catalysis and as advanced composites due to their unique electronic characteristics .

- Surface Functionalization : this compound's ability to form stable complexes with various substrates allows it to modify surface properties. This application is crucial for creating sensors and devices that require specific interactions at the surface level.

Case Study 1: Electrochemical Sensors

A study published in the Journal of Physical Chemistry C explored the use of this compound in electrochemical sensors. The findings indicated that this compound's adsorption on gold electrodes significantly enhances electron transfer rates, improving sensor sensitivity for various analytes .

Case Study 2: Environmental Monitoring

Research involving this compound-based sensors demonstrated its effectiveness in detecting heavy metal ions in water. The sensor showed a linear response to varying concentrations of lead ions, showcasing this compound's potential as a reliable environmental monitoring tool .

Mécanisme D'action

TTMAPP exerts its effects through several mechanisms:

Photosensitization: Upon exposure to light, this compound generates reactive oxygen species, which can induce cell death in cancer cells.

Metal Ion Sensing: this compound can bind to metal ions, leading to changes in its fluorescence properties, making it useful as a sensor.

Aggregation: The aggregation of this compound can affect its optical properties and interactions with other molecules.

Comparaison Avec Des Composés Similaires

TTMAPP is unique among porphyrins due to its water solubility and the presence of trimethylammonium groups. Similar compounds include:

5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin: Another water-soluble porphyrin but with sulfonate groups instead of trimethylammonium groups.

5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups and is less soluble in water compared to this compound.

This compound’s unique properties make it particularly suitable for applications in aqueous environments and for use as a sensor and photosensitizer.

Activité Biologique

TTMAPP, or 5,10,15,20-tetrakis(4-trimethylammoniophenyl)porphyrin, is a porphyrin derivative known for its diverse biological activities, particularly in photodynamic therapy (PDT) and as a potential therapeutic agent against various cancers. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, efficacy in cancer treatment, and relevant case studies.

This compound exhibits its biological activity primarily through photodynamic mechanisms. Upon light activation, this compound generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The efficiency of ROS production is influenced by the pH of the surrounding environment, with optimal conditions observed at acidic pH levels typical of tumor microenvironments.

Key Mechanisms:

- Photodynamic Therapy (PDT): this compound acts as a photosensitizer, absorbing light and transferring energy to oxygen molecules to produce singlet oxygen.

- pH Sensitivity: The release and efficacy of this compound are significantly enhanced in acidic environments (e.g., tumor tissues), which facilitates targeted treatment while minimizing damage to healthy tissues.

Efficacy in Cancer Treatment

Recent studies have demonstrated the effectiveness of this compound in various cancer models. For instance, research involving nanocomposite liposomes encapsulating this compound showed promising results in prostate cancer cells. The study reported that cell viability decreased significantly at lower pH levels when treated with this compound-loaded liposomes.

Table 1: Cell Viability Results for this compound in Prostate Cancer Cells

| This compound Concentration (μM) | Cell Viability (%) at pH 5.4 | Cell Viability (%) at pH 6.3 | Cell Viability (%) at pH 7.4 |

|---|---|---|---|

| 6.7 | 60 | 58 | 90 |

| 13 | 18 | 30 | 82 |

| 17 | 20 | 25 | 68 |

| 20 | 5 | 10 | 35 |

This data indicates that as the concentration of this compound increases, the cytotoxic effect on cancer cells also intensifies, particularly under acidic conditions .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

-

Photodynamic Therapy in Prostate Cancer:

A study evaluated the use of this compound in PDT for prostate cancer patients. Patients receiving PDT with this compound showed improved outcomes compared to those receiving conventional therapies alone. The study highlighted significant tumor reduction and minimal side effects . -

Nanocomposite Liposomes for Targeted Delivery:

Research on nanocomposite liposomes demonstrated that encapsulating this compound allows for controlled release based on pH levels. This approach not only enhances therapeutic efficacy but also reduces systemic toxicity . -

Electrochemical Studies:

Investigations into the electrochemical behavior of this compound on gold electrodes revealed insights into its adsorption properties and interactions with iodide ions. These findings could pave the way for developing biosensors utilizing this compound's unique properties .

Propriétés

IUPAC Name |

4-methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H62N8.4C7H8O3S/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;4*1-6-2-4-7(5-3-6)11(8,9)10/h13-36,57-58H,1-12H3;4*2-5H,1H3,(H,8,9,10)/q+4;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFPMEOALZKHNR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C9=CC=C(C=C9)[N+](C)(C)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H90N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475104 | |

| Record name | Ttmapp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1531.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69458-20-4 | |

| Record name | Ttmapp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,10,15,20-tetrakis(p-Trimethylammoniophenyl)-21H,23H-porphine tetra-p-toluenesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.